Comparative LDL Oxidation Inhibition: A 2.8-fold Increase in Potency Over (-)-Epicatechin
3,4'-Dihydroxy-3,5',7-trimethoxyflavan (Compound 5) exhibits significantly greater potency in inhibiting low-density lipoprotein (LDL) oxidation compared to its unmethylated parent compound, (-)-epicatechin (Compound 3). In a direct head-to-head comparison under identical experimental conditions, the methylated flavan demonstrated a 2.8-fold higher inhibitory activity. This finding highlights the functional importance of the 5,7,3'-tri-O-methyl substitution pattern for this specific therapeutic target [1].
| Evidence Dimension | Inhibition of LDL Oxidation |
|---|---|
| Target Compound Data | IC50 = 4.6 µM |
| Comparator Or Baseline | (-)-Epicatechin (Compound 3): IC50 = 7.1 µM; (+)-Taxifolin (Compound 1): IC50 = 2.8 µM |
| Quantified Difference | 2.8-fold more potent than (-)-epicatechin; 1.6-fold less potent than (+)-taxifolin. |
| Conditions | In vitro assay; inhibition of low-density lipoprotein oxidation. |
Why This Matters
This direct evidence quantifies the functional advantage of the specific methylation pattern for LDL oxidation inhibition, justifying its selection over the more common and less potent (-)-epicatechin in cardiovascular disease models.
- [1] Park, Y. J., et al. (2014). Flavonoids from Machilus japonica Stems and Their Inhibitory Effects on LDL Oxidation. International Journal of Molecular Sciences, 15(9), 16418–16429. View Source
